Cas no 1208687-93-7 (3-(2-methoxyethyl)-1-5-(1-methyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-ylurea)

3-(2-methoxyethyl)-1-5-(1-methyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-ylurea structure
1208687-93-7 structure
Product name:3-(2-methoxyethyl)-1-5-(1-methyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-ylurea
CAS No:1208687-93-7
MF:C10H14N6O3
Molecular Weight:266.25656080246
CID:6559147

3-(2-methoxyethyl)-1-5-(1-methyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-ylurea 化学的及び物理的性質

名前と識別子

    • 3-(2-methoxyethyl)-1-5-(1-methyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-ylurea
    • 1-(2-methoxyethyl)-3-[5-(1-methylpyrazol-3-yl)-1,3,4-oxadiazol-2-yl]urea
    • インチ: 1S/C10H14N6O3/c1-16-5-3-7(15-16)8-13-14-10(19-8)12-9(17)11-4-6-18-2/h3,5H,4,6H2,1-2H3,(H2,11,12,14,17)
    • InChIKey: CKEFJBZORFTEFP-UHFFFAOYSA-N
    • SMILES: N(CCOC)C(NC1=NN=C(C2C=CN(C)N=2)O1)=O

3-(2-methoxyethyl)-1-5-(1-methyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-ylurea Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Life Chemicals
F5773-1335-50mg
3-(2-methoxyethyl)-1-[5-(1-methyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl]urea
1208687-93-7
50mg
$240.0 2023-09-09
Life Chemicals
F5773-1335-15mg
3-(2-methoxyethyl)-1-[5-(1-methyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl]urea
1208687-93-7
15mg
$133.5 2023-09-09
Life Chemicals
F5773-1335-40mg
3-(2-methoxyethyl)-1-[5-(1-methyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl]urea
1208687-93-7
40mg
$210.0 2023-09-09
Life Chemicals
F5773-1335-20mg
3-(2-methoxyethyl)-1-[5-(1-methyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl]urea
1208687-93-7
20mg
$148.5 2023-09-09
Life Chemicals
F5773-1335-10μmol
3-(2-methoxyethyl)-1-[5-(1-methyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl]urea
1208687-93-7
10μmol
$103.5 2023-09-09
Life Chemicals
F5773-1335-2μmol
3-(2-methoxyethyl)-1-[5-(1-methyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl]urea
1208687-93-7
2μmol
$85.5 2023-09-09
Life Chemicals
F5773-1335-5mg
3-(2-methoxyethyl)-1-[5-(1-methyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl]urea
1208687-93-7
5mg
$103.5 2023-09-09
Life Chemicals
F5773-1335-25mg
3-(2-methoxyethyl)-1-[5-(1-methyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl]urea
1208687-93-7
25mg
$163.5 2023-09-09
Life Chemicals
F5773-1335-30mg
3-(2-methoxyethyl)-1-[5-(1-methyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl]urea
1208687-93-7
30mg
$178.5 2023-09-09
Life Chemicals
F5773-1335-5μmol
3-(2-methoxyethyl)-1-[5-(1-methyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl]urea
1208687-93-7
5μmol
$94.5 2023-09-09

3-(2-methoxyethyl)-1-5-(1-methyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-ylurea 関連文献

3-(2-methoxyethyl)-1-5-(1-methyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-ylureaに関する追加情報

Introduction to 3-(2-methoxyethyl)-1-5-(1-methyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-ylurea (CAS No: 1208687-93-7) and Its Emerging Applications in Chemical Biology and Medicinal Chemistry

The compound 3-(2-methoxyethyl)-1-5-(1-methyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-ylurea, identified by its CAS number 1208687-93-7, represents a fascinating molecule with significant potential in the realms of chemical biology and medicinal chemistry. This heterocyclic urea derivative combines structural features from multiple pharmacophoric moieties, including a pyrazole ring and an oxadiazole core, which are well-documented for their biological activity. The presence of a 2-methoxyethyl substituent further modulates the physicochemical properties of the molecule, enhancing its solubility and bioavailability while maintaining its pharmacological efficacy.

In recent years, there has been a growing interest in the development of novel scaffolds that can interact with biological targets in unique ways. The pyrazole moiety, known for its role in various bioactive compounds, contributes to the compound's ability to modulate enzyme activity and receptor binding. Specifically, derivatives of pyrazole have been extensively studied for their anti-inflammatory, antiviral, and anticancer properties. The integration of this moiety with an oxadiazole ring—a structure recognized for its stability and ability to engage with biological macromolecules—creates a promising platform for drug discovery.

The urea functional group in the molecule serves as a critical pharmacophore, facilitating hydrogen bonding interactions with biological targets such as enzymes and proteins. Urea-based derivatives have shown remarkable success in medicinal chemistry due to their ability to form stable hydrogen bonds, which are essential for target binding affinity. The combination of these structural elements in 3-(2-methoxyethyl)-1-5-(1-methyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-ylurea suggests a multifaceted interaction profile that could be exploited for therapeutic applications.

Recent advancements in computational chemistry have enabled the rapid screening of such complex molecular structures for potential biological activity. Virtual screening techniques combined with molecular dynamics simulations have been instrumental in predicting the binding modes of this compound to various protein targets. Preliminary studies indicate that the molecule may exhibit inhibitory effects on key enzymes involved in inflammatory pathways, making it a candidate for further investigation in the treatment of chronic inflammatory diseases.

The 2-methoxyethyl substituent is particularly noteworthy as it introduces hydrophilicity to the molecule without compromising its overall bioactivity. This feature is crucial for improving pharmacokinetic profiles, ensuring better absorption and distribution within the body. Additionally, the methyl group on the pyrazole ring enhances lipophilicity, aiding in membrane permeability—a desirable trait for oral bioavailability. Such balance between hydrophilic and lipophilic properties is often sought after in drug candidates aiming for systemic delivery.

Current research trends in medicinal chemistry emphasize the importance of hybrid molecules that combine multiple pharmacophores to achieve synergistic effects. The structure of 3-(2-methoxyethyl)-1-5-(1-methyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-ylurea aligns perfectly with this paradigm. By integrating a pyrazole moiety with an oxadiazole core via a urea linkage, this compound presents a unique combination of electronic and steric features that could lead to novel mechanisms of action. Such hybridization strategies have already yielded promising candidates for various therapeutic indications.

In vitro studies have begun to explore the potential applications of this compound in modulating biological pathways relevant to human health. Initial assays suggest that it may interfere with signaling cascades involved in cell proliferation and apoptosis, making it a potential candidate for anticancer research. Furthermore, its interaction with mitochondrial enzymes has been hypothesized based on structural analogs, raising questions about its potential role in energy metabolism regulation.

The synthesis of this compound presents an interesting challenge due to its complex architecture. Multi-step organic reactions are required to assemble the pyrazole ring and oxadiazole core while introducing the appropriate substituents at strategic positions. Advances in synthetic methodologies have made it possible to construct such molecules efficiently using transition-metal catalysis and other innovative techniques. This accessibility is crucial for enabling further exploration of its biological properties through both academic and industrial research.

As computational power continues to grow, so does our ability to predict how molecules like 3-(2-methoxyethyl)-1-5-(1-methyl-1H-pyrazol-3-y l)-1,3,4 oxadiazol -2 - ylurea will behave biologically before they are ever synthesized or tested experimentally. Machine learning models trained on large datasets of known bioactive compounds can now generate hypotheses about new drug candidates with unprecedented accuracy. This computational approach complements traditional experimental methods by providing rapid insights into potential mechanisms of action.

The integration of genomics and proteomics into drug discovery has also opened new avenues for exploring targets like those modulated by this compound. By correlating genetic variations with disease phenotypes or protein expression patterns using high-throughput screening technologies (HTS), researchers can identify new therapeutic opportunities more efficiently than ever before. The structural features present in our target molecule make it an attractive candidate for such interdisciplinary studies aimed at understanding complex diseases at their molecular level.

Future directions for research on this compound may include exploring its potential as an adjuvant therapy alongside existing treatments or developing derivatives with enhanced specificity toward particular disease pathways through structure-based drug design approaches like covalent inhibition strategies where appropriate modifications could increase binding affinity while minimizing off-target effects.

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